4-(2-Methoxyphenyl)piperidine
Overview
Description
4-(2-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenyl)piperidine is characterized by a piperidine ring attached to a methoxyphenyl group . The InChI code for this compound is 1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 .Physical And Chemical Properties Analysis
4-(2-Methoxyphenyl)piperidine is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Analytical Toxicology
4-(2-Methoxyphenyl)piperidine, in its various forms, has been a subject of interest in forensic toxicology. Studies have identified it in cases involving fatalities and drug abuse. For instance, 2-Methoxydiphenidine (2-MXP), a related compound, was detected in post-mortem blood and urine samples in three deaths, highlighting its forensic relevance (Elliott et al., 2015). The detection and characterization of its metabolites in such cases are crucial for forensic analysis.
Pharmacological Studies
Research has also been conducted on the pharmacological aspects of compounds related to 4-(2-Methoxyphenyl)piperidine. For example, Methoxphenidine (2-MXP) has been examined for its chemical and psychoactive effects. Though it's primarily known as a dissociative and hallucinogenic drug, its potential pharmacological properties, such as NMDA antagonist activity and dopamine reuptake inhibition, are areas of interest (Orsolini et al., 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(2-Methoxyphenyl)piperidine have been explored in various studies. The structural diversity of these compounds provides opportunities for drug discovery and development. For example, the synthesis of novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the scope of chemical innovation in this area (Wu Feng, 2011).
Biological Evaluation
Research into the biological effects of compounds structurally similar to 4-(2-Methoxyphenyl)piperidine includes the evaluation of their potential as dopamine transporter inhibitors. These studies contribute to understanding the role these compounds could play in treating neurological conditions (Lapa & Lapa, 2019).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVSVBVHDLLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337798 | |
Record name | 4-(2-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)piperidine | |
CAS RN |
58333-75-8 | |
Record name | 4-(2-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58333-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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